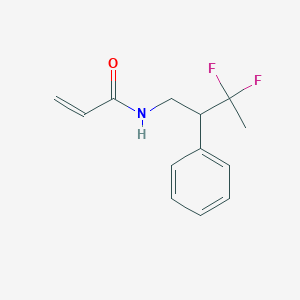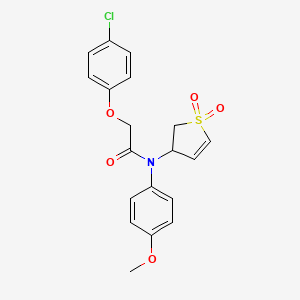![molecular formula C9H13Cl2N B2726827 2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride CAS No. 1824293-97-1](/img/structure/B2726827.png)
2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClN·HCl. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity. The compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethan-1-amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(Chloromethyl)benzaldehyde.
Reduction: The 3-(Chloromethyl)benzaldehyde is reduced to 3-(Chloromethyl)benzyl alcohol using a reducing agent such as sodium borohydride.
Amination: The 3-(Chloromethyl)benzyl alcohol is then subjected to amination with ethan-1-amine in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(Chloromethyl)benzaldehyde or 3-(Chloromethyl)benzoic acid.
Reduction: 2-[3-(Methyl)phenyl]ethan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(Methyl)phenyl]ethan-1-amine hydrochloride
- 2-[3-(Bromomethyl)phenyl]ethan-1-amine hydrochloride
- 2-[3-(Hydroxymethyl)phenyl]ethan-1-amine hydrochloride
Uniqueness
2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
IUPAC Name |
2-[3-(chloromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c10-7-9-3-1-2-8(6-9)4-5-11;/h1-3,6H,4-5,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYQCYNLUJBPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2726744.png)
![Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate](/img/structure/B2726745.png)
![1,3,5-trimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2726746.png)

![(4-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2726748.png)
![2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide](/img/structure/B2726750.png)

![N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-[(FURAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B2726753.png)


![1-(3,4-dimethylphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2726760.png)
![8-(p-Tolyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2726763.png)
![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)
![3-(2,6-Difluorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea](/img/structure/B2726767.png)
